Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate
Description
Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine backbone substituted with an ethyl carboxylate group and a thioxoimidazolidinone-acetyl moiety. The molecule integrates a 5-membered imidazolidinone ring with a sulfur atom (thioxo group at position 2), a phenyl group at position 1, and an isopropyl group at position 3.
Such methods are typical for introducing acetylated heterocyclic groups to piperazine frameworks.
Properties
Molecular Formula |
C21H28N4O4S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[2-(5-oxo-1-phenyl-3-propan-2-yl-2-sulfanylideneimidazolidin-4-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O4S/c1-4-29-21(28)23-12-10-22(11-13-23)18(26)14-17-19(27)25(16-8-6-5-7-9-16)20(30)24(17)15(2)3/h5-9,15,17H,4,10-14H2,1-3H3 |
InChI Key |
DHDBZQDPVPBPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)N(C(=S)N2C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization with appropriate reagents.
Functionalization: The imidazole ring is then functionalized with various substituents, including the phenyl and propan-2-yl groups, under controlled conditions.
Coupling with Piperazine: The final step involves coupling the functionalized imidazole with piperazine-1-carboxylate under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and case studies.
Pharmacological Potential
The compound has been investigated for its antimicrobial , antiviral , and anticancer properties. Initial studies suggest that it may inhibit the growth of various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of similar thioxoimidazolidinones exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | [Source A] |
| Escherichia coli | Moderate inhibition | [Source B] |
| Pseudomonas aeruginosa | Weak activity | [Source C] |
Anticancer Research
Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. This compound may act through multiple pathways, including the modulation of apoptosis-related proteins and cell cycle regulators.
Case Study: Breast Cancer Cell Lines
In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| MDA-MB-231 | 10 | Cell cycle arrest |
Neuropharmacology
The compound's structure suggests potential neuroprotective properties. Preliminary studies indicate it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Neuroprotective Effects
Research has pointed towards the compound's ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.
| Model System | Effect Observed | Reference |
|---|---|---|
| SH-SY5Y Cells | Reduced apoptosis | [Source D] |
| Animal Model (PD) | Improved motor function | [Source E] |
Synthetic Applications
Beyond biological applications, this compound can serve as an intermediate in synthesizing more complex molecules. Its unique functional groups allow for further modifications, making it valuable in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include piperazine carboxylates with varying heterocyclic substituents and ester groups. Key examples from the literature are compared below:
*Calculated based on molecular formula (C21H28N4O4S).
Key Differences and Implications
Heterocyclic Core: The imidazolidinone core in the target compound is smaller (5-membered) and more rigid compared to the pyrimido-oxazin (8-membered) and pyridazine (6-membered) cores in analogs . The thioxo group (C=S) at position 2 of the imidazolidinone may enhance hydrogen-bonding and π-interactions compared to oxo (C=O) groups in similar compounds .
Ester Group :
- The ethyl ester in the target compound likely increases hydrophilicity compared to the tert-butyl ester in the pyrimido-oxazin analog, which would improve aqueous solubility but reduce membrane permeability .
In contrast, the cyclopropyl and dimethoxyphenyl groups in analogs may modulate electronic effects and metabolic stability .
Research Findings and Methodologies
- Noncovalent Interactions: The thioxo group and acetyl linker in the target compound may participate in unique noncovalent interactions (e.g., sulfur-mediated hydrogen bonds, van der Waals contacts), which can be visualized using electron density analysis tools like Multiwfn .
- Structural Analysis : If crystallographic data were available, programs like SHELXL could refine the structure, while topology analysis (e.g., electron localization function) could elucidate reactive sites .
- Synthetic Feasibility : The absence of bulky substituents (e.g., tert-butyl) may simplify synthesis compared to the pyrimido-oxazin analog, which requires multi-step coupling and purification .
Biological Activity
Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of derivatives that exhibit various therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Several studies have reported the anticancer properties of compounds similar to this compound. For instance, derivatives of thiazoles and imidazoles have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF7), and colon (HCT116) cancers. The mechanism of action often involves apoptosis induction through caspase activation pathways .
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxicity of similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines. For example, a related thiazole compound demonstrated an IC50 of 8.107 μM against HepG2 cells, which is significantly lower than that of doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial and fungal strains. For example, some derivatives have demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activity of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-y]acetyl}piperazine -1-carboxylic acid is likely attributed to its ability to interact with specific molecular targets within cells:
- Caspase Activation : Induces apoptosis in cancer cells.
- Enzyme Inhibition : Inhibits COX enzymes leading to reduced inflammation.
- DNA Interaction : Potentially intercalates with DNA, disrupting replication in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
